molecular formula C9H10N2O3 B1275048 2-(Carbamoylamino)-2-phenylacetic acid CAS No. 5616-20-6

2-(Carbamoylamino)-2-phenylacetic acid

Cat. No.: B1275048
CAS No.: 5616-20-6
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-UHFFFAOYSA-N
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Description

Historical Context of Carbamoyl-Substituted Amino Acids in Organic Chemistry

The journey of carbamoyl-substituted amino acids is intrinsically linked to the broader history of organic synthesis and the understanding of amino acid chemistry. A pivotal moment in the synthesis of α-amino acids was the discovery of the Strecker synthesis in 1850 by Adolph Strecker. encyclopedia.pubwikipedia.orgnews-medical.net This reaction, which produces an amino acid from an aldehyde or ketone, became a cornerstone of amino acid chemistry and opened the door to the creation of a vast array of both naturally occurring and synthetic amino acids. encyclopedia.pubstudysmarter.co.uk

The introduction of the carbamoyl (B1232498) group (also known as a ureido group when part of a larger structure like an N-carbamoylamino acid) into organic molecules, including amino acids, has a rich history rooted in the study of carbamates and their derivatives. Carbamates have been recognized for their utility as protecting groups for amines in the complex, multi-step processes of peptide synthesis. wikipedia.org Their chemical stability and the ability to be selectively removed have made them invaluable tools for organic chemists.

A significant method for the synthesis of N-carbamoylamino acids and their cyclic derivatives, hydantoins, is the Urech hydantoin (B18101) synthesis. researchgate.net This reaction involves the treatment of an amino acid with potassium cyanate (B1221674), leading to the formation of a ureido derivative which can then be cyclized to a hydantoin. researchgate.netresearchgate.net This historical synthetic route highlights the long-standing interest in carbamoyl-substituted amino acids and their chemical transformations.

Rationale for Academic Investigation into 2-(Carbamoylamino)-2-phenylacetic Acid

The academic interest in this compound stems from several key areas of chemical and biological research. The parent molecule, 2-phenylacetic acid, and its derivatives are known to possess a broad spectrum of biological activities. mdpi.com This has spurred investigations into how the introduction of different functional groups can modulate these properties.

The carbamoyl group is considered a "privileged structure" in medicinal chemistry. wikipedia.orgnews-medical.net Its presence in a molecule can significantly enhance biological activity and improve drug-like properties. news-medical.net The carbamoyl moiety consists of a primary amine and a carbonyl group, which can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. wikipedia.org This ability to form strong interactions is a key reason for the incorporation of the carbamoyl group into potential therapeutic agents.

Furthermore, the natural occurrence of related compounds provides a strong impetus for research. For instance, N-carbamoyl-dl-2-(p-hydroxyphenyl)glycine has been isolated from broad bean leaves, demonstrating that this structural motif exists in nature. nih.gov The presence of such a compound in the biosphere suggests potential biological roles and encourages scientists to explore the properties of analogous synthetic compounds like this compound.

The structural similarity of carbamates to the peptide bond has also led to their use as peptide bond surrogates in medicinal chemistry. wikipedia.org This can confer metabolic stability to peptide-based drugs. wikipedia.org The investigation of this compound can therefore provide insights into the design of novel peptidomimetics with enhanced therapeutic potential.

Below is a data table summarizing the properties of the parent compound, 2-phenylacetic acid.

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance White crystalline solid
Melting Point 76-78 °C
Boiling Point 265.5 °C
Solubility Soluble in ethanol, ether, and hot water

Note: This data is for the parent compound 2-phenylacetic acid and serves as a baseline for understanding its derivatives.

Overview of Current Research Trajectories and Identified Gaps for this compound

Current research into carbamoyl- and ureido-substituted amino acid derivatives is following several promising trajectories. A significant area of focus is their potential as enzyme inhibitors. For example, a series of amino acid ureido derivatives have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in cancer progression. wikipedia.org Some of these derivatives showed potent inhibitory activity, suggesting their potential as leads for the development of new anticancer agents. wikipedia.org

The synthesis of novel derivatives of 2-phenylacetic acid with potential biological activities is also an active area of research. mdpi.com While much of this research has focused on other substitutions, the unique properties of the carbamoyl group make this compound and its analogs attractive targets for synthesis and biological screening.

Despite these promising avenues, there are identifiable gaps in the current body of research specifically concerning this compound. While its existence is documented, for instance in the PubChem database, there is a lack of extensive published studies detailing its specific biological activities. nih.gov Much of the current understanding is extrapolated from research on related compounds.

Therefore, a significant research gap is the comprehensive biological evaluation of this compound itself. Future research should focus on its synthesis, characterization, and screening against a variety of biological targets to uncover its potential therapeutic applications. Furthermore, studies into its metabolic stability and pharmacokinetic profile would be crucial for its development as a potential drug candidate. The exploration of its use as a building block in the synthesis of more complex molecules, such as peptidomimetics or heterocyclic compounds, also represents an underexplored area of research.

The table below outlines some key research areas and potential applications for carbamoyl-substituted amino acids.

Research AreaPotential ApplicationsKey Findings/Rationale
Enzyme Inhibition Anticancer, Antiviral, AntibacterialCarbamoyl group can interact with active sites of enzymes.
Peptidomimetics Drug DevelopmentCarbamate linkage can improve metabolic stability of peptides. wikipedia.org
Agrochemicals Pesticides, HerbicidesPhenylacetic acid derivatives have shown pesticidal activity.
Materials Science Polymer ChemistryAmino acids can be incorporated into biodegradable polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOUOHDKHHZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403944
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-20-6
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Carbamoylamino 2 Phenylacetic Acid

Established Synthetic Pathways for 2-(Carbamoylamino)-2-phenylacetic Acid

The chemical synthesis of this compound can be approached through several routes, primarily starting from phenylglycine or its precursors.

Synthesis via Phenylglycinol and Lithium Aluminum Hydride Reactants

Currently, there is no established and documented synthetic pathway in scientific literature for the direct synthesis of this compound commencing from phenylglycinol and utilizing lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent reducing agent, typically employed for the reduction of carboxylic acids, esters, and amides to their corresponding alcohols or amines. masterorganicchemistry.com The conversion of an amino alcohol like phenylglycinol to a carbamoylated carboxylic acid would necessitate a series of oxidation and carbamoylation steps, a process for which LiAlH₄ is not a suitable reagent. In fact, the reverse reaction, the reduction of phenylglycine to phenylglycinol, can be achieved using lithium aluminum hydride.

Alternative Chemical Synthesis Strategies and Optimizations

More conventional and effective methods for the synthesis of this compound have been developed. A primary route involves the direct carbamoylation of phenylglycine. This can be achieved by reacting phenylglycine with a cyanate (B1221674) salt, such as potassium cyanate, in an aqueous solution. The amino group of phenylglycine acts as a nucleophile, attacking the cyanate ion to form the N-carbamoyl derivative. researchgate.netnih.gov

Another significant pathway proceeds via the formation and subsequent hydrolysis of 5-phenylhydantoin (B13835). Phenylglycine can be prepared from benzaldehyde (B42025) through the Strecker synthesis, which involves reaction with an amine and cyanide, followed by hydrolysis. wikipedia.org The resulting phenylglycine can then be converted to 5-phenylhydantoin. The hydantoin (B18101) ring can then be selectively hydrolyzed under controlled conditions to yield this compound.

The synthesis of N-acyl-α-phenylglycine derivatives has also been explored through amide carbonylation reactions. For instance, N-acetyl-alpha-phenylglycine can be synthesized from benzaldehyde, acetamide, and carbon monoxide using a palladium catalyst. google.com While this produces an N-acetylated analog, it highlights a potential strategy that could be adapted for the synthesis of the N-carbamoyl derivative.

Starting MaterialKey ReagentsProductNotes
PhenylglycinePotassium CyanateThis compoundDirect carbamoylation of the amino acid.
BenzaldehydeAmine, CyanidePhenylglycineIntermediate step via Strecker synthesis.
5-PhenylhydantoinControlled HydrolysisThis compoundRing-opening of the hydantoin intermediate.
Benzaldehyde, Acetamide, COPalladium CatalystN-acetyl-alpha-phenylglycineExample of an amide carbonylation approach.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The stereochemistry of this compound is crucial for its biological activity and applications. Chemo-enzymatic methods have proven to be particularly effective for the stereoselective synthesis of this compound.

A prominent chemo-enzymatic approach utilizes hydantoinase enzymes for the kinetic resolution of racemic 5-phenylhydantoin. Specifically, D-hydantoinase can selectively hydrolyze the D-enantiomer of 5-phenylhydantoin to produce N-carbamoyl-D-phenylglycine, leaving the L-enantiomer of the hydantoin largely unreacted. This enzymatic conversion allows for the production of the D-enantiomer of the desired product with high enantiomeric excess.

Further enzymatic steps can be employed to convert the N-carbamoyl-D-amino acid to the corresponding D-amino acid using an N-carbamoyl-D-amino acid amidohydrolase (DCase). This two-enzyme cascade is an efficient method for producing optically active D-amino acids.

The resolution of racemic mixtures of phenylglycine and its derivatives is another strategy to obtain enantiomerically pure forms. This can be achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the starting material can be recovered and then carbamoylated to produce the enantiomerically pure this compound.

MethodKey ComponentOutcome
Chemo-enzymaticD-hydantoinaseStereoselective hydrolysis of D-5-phenylhydantoin to N-carbamoyl-D-phenylglycine.
Racemic ResolutionChiral Resolving AgentSeparation of enantiomers via diastereomeric salt formation.

Derivatization and Analogue Synthesis of this compound

The structural modification of this compound is of interest for developing analogues with potentially enhanced or novel properties. These modifications can be targeted at either the carbamoyl (B1232498) moiety or the phenylacetic acid substructure.

Structural Modifications of the Carbamoyl Moiety

The carbamoyl (urea) group offers several possibilities for derivatization. N-Alkyl carbamoylimidazoles have been used as versatile synthons for the synthesis of a variety of urea-based compounds. nih.gov This methodology could potentially be applied to modify the terminal nitrogen of the carbamoyl group in this compound, introducing various alkyl or aryl substituents. Such modifications would alter the hydrogen bonding capabilities and lipophilicity of the molecule.

Furthermore, the synthesis of unsymmetrical ureas can be achieved through the reaction of an amine with an isocyanate or a carbamoyl chloride. This suggests that the carbamoyl nitrogen could be functionalized to create more complex urea (B33335) derivatives.

Transformations at the Phenylacetic Acid Substructure

The phenylacetic acid portion of the molecule also presents opportunities for structural modification. The phenyl ring can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, to introduce substituents at different positions. patsnap.com These modifications can significantly impact the electronic and steric properties of the molecule.

The carboxylic acid group can be converted into a range of functional groups. For example, it can be esterified to produce various esters or reacted with amines to form amides. acs.org Palladium-catalyzed C-H functionalization has also been reported for α-phenylglycine derivatives, allowing for arylation, iodination, acetoxylation, and olefination at the ortho-position of the phenyl ring. acs.org These transformations provide access to a wide array of analogues with diverse structural features.

MoietyTransformationPotential Outcome
CarbamoylReaction with N-alkyl carbamoylimidazolesIntroduction of N-substituents.
Phenyl RingElectrophilic Aromatic SubstitutionIntroduction of substituents on the aromatic ring.
Phenyl RingPalladium-catalyzed C-H functionalizationArylation, iodination, acetoxylation, olefination. acs.org
Carboxylic AcidEsterificationFormation of esters.
Carboxylic AcidAmidationFormation of amides.

Development of Conjugates and Probes Incorporating this compound

The molecular structure of this compound, featuring a carboxylic acid group and an N-carbamoyl-alpha-amino acid moiety, makes it a suitable candidate for the development of various conjugates and probes for biological applications. While specific examples for this exact molecule are not extensively documented, the principles of bioconjugation and probe design using similar amino acid derivatives provide a clear framework for its potential applications.

Conjugates:

The carboxylic acid group of this compound is a prime site for conjugation to other molecules, such as proteins, peptides, or nanoparticles. A common method for achieving this is through the formation of an active ester, often using carbodiimide (B86325) chemistry. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) can activate the carboxyl group, which can then react with primary amines on a target molecule to form a stable amide bond. This approach is widely used for protein-small molecule conjugation.

Potential applications for such conjugates include:

Immunogen Preparation: Conjugating this compound to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) can be used to generate antibodies specific to the N-carbamoyl-phenylglycine structure.

Drug Delivery: Linking the molecule to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, could be explored for targeted delivery applications.

Probes:

Fluorescent probes are invaluable tools in chemical biology for imaging and sensing. This compound can serve as a scaffold for the development of such probes. The general strategy involves attaching a fluorophore to the core molecule. This can be achieved by modifying either the phenyl ring or by coupling a fluorescent dye to the carboxylic acid or amino group (after potential de-carbamoylation).

The development of fluorescent amino acids as probes is a well-established field. mit.edu For example, unnatural amino acids bearing carbazole (B46965) side-chains have been synthesized and used as fluorescent mimics of tryptophan to study protein-protein interactions. nih.gov Similarly, BODIPY-based fluorescent reporters have been designed for pan-amino acid sensing, where the dye is coupled to the α-amino group of an amino acid. biorxiv.org

By analogy, fluorescent probes based on this compound could be designed for:

Enzyme Activity Assays: A probe could be designed where the fluorescence is quenched, and the signal is restored upon enzymatic cleavage of the carbamoyl group or another part of the molecule.

Binding Assays: A fluorescently labeled version of the molecule could be used to study its interaction with biological targets. Changes in the fluorescent properties (e.g., intensity, polarization, or lifetime) upon binding can provide quantitative data on the interaction.

Table 2: Potential Conjugates and Probes from this compound

Type Conjugation/Labeling Site Potential Application General Methodology
Protein Conjugate Carboxylic Acid Immunogen for antibody production Carbodiimide (EDC/NHS) chemistry
Peptide Conjugate Carboxylic Acid Targeted delivery, biological studies Solid-phase peptide synthesis
Fluorescent Probe Phenyl Ring or Carboxylic Acid Bioimaging, binding assays Attachment of a fluorophore (e.g., BODIPY, coumarin)

Theoretical and Computational Chemistry Studies of 2 Carbamoylamino 2 Phenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of 2-(Carbamoylamino)-2-phenylacetic acid and related structures.

Detailed research findings from computational studies on analogous ureidopenicillins reveal that methods like DFT, often employing the B3LYP exchange-correlation functional with basis sets such as 6-311+G(2d,p), are used to optimize the molecular geometry and calculate electronic properties. nih.gov Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMO) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. acs.org

Another critical tool is the Molecular Electrostatic Potential (MEP) map. nih.gov MEPs illustrate the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For the ureido side chain, MEP calculations show negative potential (red and yellow regions) around the carbonyl and carboxyl oxygen atoms, indicating sites susceptible to electrophilic attack and hydrogen bonding. Positive potential (blue regions) is typically located around the amide protons, marking them as sites for nucleophilic interaction. nih.gov These calculations help explain how the side chain interacts with its biological target, the penicillin-binding proteins (PBPs). acs.org

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)6.3 eV
Electronegativity (χ)3.65 eV
Chemical Hardness (η)3.15 eV

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

The flexibility of the this compound side chain is critical for its proper orientation within the active site of target enzymes. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the molecule's conformational landscape and its interactions with the surrounding environment over time. stanford.edunih.gov

Furthermore, MD simulations are crucial for studying solute-solvent interactions. By explicitly modeling solvent molecules (typically water), these simulations can characterize the hydrogen-bonding network between the solute's polar groups (carboxyl, carbonyl, and amide) and the solvent. nih.govnih.gov The strength of these interactions can be quantified by calculating interaction energies, which include both electrostatic (Coulombic) and van der Waals (Lennard-Jones) components. researchgate.net Understanding how the molecule interacts with water is essential, as these interactions influence its solubility and the thermodynamics of binding to a biological target.

Table 2: Solute-Solvent Interaction Energies in Different Solvents (Illustrative Data)
SolventCoulombic Energy (kJ/mol)Lennard-Jones Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Water-345.8-42.1-387.9
Methanol-298.5-35.7-334.2
DMSO-315.2-39.8-355.0

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization. DFT calculations are widely used to compute vibrational frequencies and intensities, allowing for the simulation of infrared (IR) and Raman spectra. nih.gov For complex molecules like the ureidopenicillins, these calculations enable the assignment of specific vibrational modes to observed spectral bands. For instance, characteristic frequencies for the β-lactam ring, thiazolidine (B150603) ring, carboxyl group, and the phenyl ring of the side chain have been calculated and assigned. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Assignments (Illustrative Data)
Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3450N-H Stretch (Amide)
1725C=O Stretch (Carboxylic Acid)
1680C=O Stretch (Urea)
1605C=C Stretch (Phenyl Ring)
1540N-H Bend (Amide II)
1003Phenyl Ring Breathing

Given that this compound possesses a chiral center at the α-carbon, the study of its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), is important. Theoretical calculations can predict these properties. The calculated optical rotation is highly sensitive to the molecule's conformation and the surrounding solvent environment. nih.gov By averaging the calculated properties over various conformations obtained from MD simulations, a more accurate comparison with experimental data can be achieved.

In Silico Analysis of Potential Reaction Pathways and Transition States

In silico analysis is a cornerstone for investigating reaction mechanisms at the molecular level. For this compound, a key reaction of interest is the acylation of the serine residue in the active site of penicillin-binding proteins by the parent antibiotic. Computational studies can map the potential energy surface for this reaction. acs.org

Using quantum chemical methods, researchers can identify the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. nih.gov Studies on ureidopenicillins suggest their enhanced potency is related to a higher rate of this acylation step. acs.org Computational models can reveal how the ureido side chain specifically influences the electronic environment of the β-lactam ring to lower the activation barrier for ring-opening and subsequent acylation. Advanced simulation techniques, such as well-tempered metadynamics, can be employed to explore the free energy surfaces of such reactions, providing a more complete picture that includes dynamic and solvent effects. nih.gov

Table 4: Calculated Activation Energies for a Key Reaction Step (Illustrative Data)
Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Acylation of PBP Serine ResidueDFT (B3LYP/6-31G)14.5
Hydrolysis of Acyl-Enzyme IntermediateDFT (B3LYP/6-31G)19.8

Mechanistic Investigations and Reaction Chemistry of 2 Carbamoylamino 2 Phenylacetic Acid

Elucidation of Reaction Mechanisms when 2-(Carbamoylamino)-2-phenylacetic Acid Functions as a Reagent

The reactivity of this compound is dictated by the interplay of its carboxylic acid and N-carbamoyl functional groups attached to a chiral benzylic carbon.

Detailed Mechanistic Pathways for Reduction with Metal Hydrides (e.g., Lithium or Aluminum Hydride)

No specific mechanistic studies for the reduction of this compound with metal hydrides were found in the surveyed literature. However, a mechanistic pathway can be postulated based on the well-documented reduction of carboxylic acids and amides using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). byjus.commasterorganicchemistry.comnumberanalytics.com

The reduction would proceed via the following probable steps:

Acid-Base Reaction: The acidic proton of the carboxylic acid group would first react with the hydride reagent in a violent, exothermic acid-base reaction to form a lithium carboxylate salt and hydrogen gas. LiAlH₄ is a strong base and will deprotonate the most acidic proton first.

Reduction of the Carboxylate: The resulting lithium carboxylate is then reduced. The aluminum hydride species coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. A hydride ion (H⁻) is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

Formation of an Aldehyde Intermediate: This intermediate can then collapse, eliminating an O-Al species to form an aldehyde. This aldehyde is highly reactive towards LiAlH₄.

Reduction of the Aldehyde: The aldehyde is immediately reduced by another equivalent of hydride to form a lithium alkoxide.

Reduction of the Carbamoyl (B1232498) Group: Simultaneously, the carbamoyl (amide) group would also be reduced. The carbonyl of the urea (B33335) moiety is less reactive than a carboxylic acid, but it is still susceptible to reduction by a powerful reagent like LiAlH₄. The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum hydride, followed by nucleophilic attack of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate would eliminate the aluminum-oxygen species to form an iminium ion, which is then rapidly reduced by another hydride to yield the final amine.

Workup: Upon aqueous workup (typically with acid), the lithium alkoxide is protonated to yield a primary alcohol, and the amine is protonated to form an ammonium (B1175870) salt, which can be neutralized to the free amine.

The expected final product of a complete reduction would be 2-amino-2-phenylethan-1-ol , where both the carboxylic acid and the urea moiety have been reduced. The precise stoichiometry of LiAlH₄ required would be in excess to account for the acidic proton and the reduction of both functional groups.

Investigations into Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Centers: The molecule possesses several nucleophilic sites. The lone pairs on the nitrogen atoms of the urea group and the oxygen atoms of the carbonyl and hydroxyl groups can act as nucleophiles. The deprotonated carboxylate form is a potent nucleophile.

Electrophilic Centers: The primary electrophilic centers are the carbonyl carbons of both the carboxylic acid and the urea moiety. These carbons are susceptible to attack by nucleophiles.

One documented reaction that provides insight into its reactivity is the intramolecular cyclization under weakly acidic conditions, which is observed in analogous N-carbamoyl-amino acids. nih.gov This reaction involves the nucleophilic attack of one of the urea's nitrogen atoms onto the electrophilic carbon of the carboxylic acid (or an activated form of it), leading to the formation of a five-membered ring structure known as a hydantoin (B18101) (in this case, 5-phenylhydantoin) with the elimination of water. This demonstrates the inherent nucleophilic and electrophilic character within the same molecule.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

A search of the scientific literature did not yield any specific kinetic or thermodynamic data (e.g., rate constants, activation energies, equilibrium constants) for transformations involving this compound. Such quantitative studies are crucial for understanding reaction feasibility and rates but appear to be unpublished for this particular compound.

Role of this compound in Stereospecific Transformations

There is no available literature describing the application of this compound as a reagent, catalyst, or chiral auxiliary in stereospecific transformations. The molecule contains a stereocenter at the alpha-carbon, and its enantiomerically pure forms could theoretically be used in stereoselective synthesis—for example, as a resolving agent for racemic mixtures or as a chiral building block. However, no such applications have been documented in the reviewed scientific papers. semanticscholar.orgmasterorganicchemistry.com

Applications of 2 Carbamoylamino 2 Phenylacetic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral α-amino acids and their derivatives are fundamental building blocks in asymmetric synthesis, serving as precursors to a wide array of enantiomerically pure molecules, including pharmaceuticals and natural products. 2-(Carbamoylamino)-2-phenylacetic acid, possessing a stereogenic center at the α-carbon, has the potential to be utilized as a chiral building block.

In principle, the enantiomerically pure forms of this compound could be incorporated into a target molecule, transferring its chirality to the final product. The carbamoyl (B1232498) group could offer unique reactivity or act as a directing group in subsequent transformations. For instance, it could be envisioned as a precursor for the synthesis of more complex, non-proteinogenic amino acids or as a chiral auxiliary that, after controlling the stereochemistry of a reaction, can be cleaved or modified. However, specific examples detailing the direct use of this compound as a chiral building block, including reaction yields and enantiomeric excess values, are not readily found in published research.

Development of Novel Reagents and Catalytic Ligands Derived from this compound

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound, with its carboxylic acid, amino (as a carbamoyl derivative), and phenyl functionalities, provides multiple points for modification to create new chiral ligands.

Theoretically, the carboxylic acid and the carbamoyl group could be functionalized to introduce coordinating atoms (e.g., phosphorus, sulfur, or other nitrogen atoms) capable of binding to a metal center. The phenyl ring could also be modified to tune the steric and electronic properties of the resulting ligand. Such ligands could potentially be applied in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The rigidity of the phenylglycine backbone could impart a well-defined chiral environment around the metal center, leading to high enantioselectivity. Despite this potential, there is a lack of specific reports on the synthesis and application of catalytic ligands derived directly from this compound.

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. As a carboxylic acid, this compound is a potential substrate for well-known MCRs such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex peptide-like scaffold. Similarly, in a Passerini three-component reaction, it could react with an aldehyde and an isocyanide to form an α-acyloxy carboxamide. The resulting products would incorporate the 2-(carbamoylamino)-2-phenylacetyl moiety, potentially leading to novel structures with interesting biological activities.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations, could also theoretically be initiated by or involve this compound. For example, a reaction could be designed where the initial product of its participation in an MCR undergoes a subsequent cyclization or rearrangement in a one-pot process. However, specific examples of this compound being used in such multicomponent or cascade reactions, along with corresponding experimental data, are not documented in the available literature.

Integration into Retrosynthetic Strategies for Complex Molecule Construction

Retrosynthetic analysis is a method for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. A key aspect of this strategy is the identification of robust and reliable building blocks.

Preclinical in Vitro Investigations of Biological Interactions of 2 Carbamoylamino 2 Phenylacetic Acid and Its Derivatives

Enzyme Interaction Studies and Modulatory Effects

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. For 2-(carbamoylamino)-2-phenylacetic acid and its analogs, understanding their effects on enzyme activity is crucial for identifying potential therapeutic applications and mechanisms of action.

Investigation of Enzyme Substrate Specificity for Derivatives

Determining whether derivatives of this compound can act as substrates for various enzymes is a key step in characterizing their metabolic fate and potential biological activities. Enzyme substrate specificity screens are typically performed using panels of purified enzymes or cell lysates containing a mixture of enzymes.

A hypothetical screening of a library of this compound derivatives against a panel of metabolic enzymes could yield a table of substrate specificities, as illustrated below.

Table 1: Hypothetical Enzyme Substrate Specificity for Derivatives of this compound

Derivative Enzyme A (e.g., Cytochrome P450) Enzyme B (e.g., Esterase) Enzyme C (e.g., Amidase)
Parent Compound No Substrate No Substrate No Substrate
Derivative 1 (Ester) Minor Substrate Good Substrate No Substrate
Derivative 2 (Amide) No Substrate No Substrate Potential Substrate

| Derivative 3 (Aryl-substituted) | Good Substrate | No Substrate | No Substrate |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Potential Enzyme Targets and Kinetic Characterization

Beyond serving as substrates, this compound and its derivatives may act as enzyme inhibitors. Identifying these enzyme targets and characterizing the kinetics of their inhibition are critical for understanding their pharmacological effects. High-throughput screening (HTS) of compound libraries against panels of purified enzymes is a common strategy for target identification.

Once a potential enzyme target is identified, detailed kinetic studies are performed to determine the mechanism and potency of inhibition. Key parameters that are determined include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots. embrapa.brnih.gov

For example, studies on other classes of compounds, such as halo-substituted mixed ester/amide-based derivatives, have identified potent inhibitors of jack bean urease, with kinetic analyses revealing a mixed-type inhibition mechanism. nih.gov Similarly, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase through competitive or mixed mechanisms. nih.gov These studies provide a framework for how the inhibitory potential of this compound derivatives could be assessed.

Table 2: Illustrative Kinetic Parameters for the Inhibition of a Hypothetical Enzyme by a Derivative of this compound

Inhibitor Target Enzyme IC50 (µM) Ki (µM) Mechanism of Inhibition
Derivative 4 Hypothetical Kinase 15.2 7.8 Competitive
Derivative 5 Hypothetical Protease 5.8 2.1 Mixed

| Derivative 6 | Hypothetical Phosphatase | 25.0 | 12.5 | Non-competitive |

This table is for illustrative purposes and does not represent actual experimental data.

Receptor Binding and Ligand-Protein Interaction Studies

The biological effects of a compound can be mediated through its binding to specific receptors or other proteins. Receptor binding assays are essential for identifying these molecular targets and quantifying the affinity of the ligand-protein interaction. These assays typically involve incubating the test compound with a preparation of the target receptor, often in the presence of a radiolabeled or fluorescently tagged ligand with known binding characteristics.

While direct receptor binding data for this compound is not available, studies on structurally related compounds provide insights into potential interactions. For instance, research on phenylacetic acid has demonstrated its covalent binding to proteins in rat hepatocytes. nih.gov This binding was found to be reversible and mediated by the formation of a phenylacetyl-S-acyl-CoA thioester. nih.gov Furthermore, studies on N-substituted 2-phenylacetamide (B93265) derivatives have explored their binding to opioid receptors, demonstrating that modifications to the chemical structure can significantly alter binding affinity and selectivity. nih.gov

A hypothetical receptor binding screen for a series of this compound derivatives might produce the following results:

Table 3: Hypothetical Receptor Binding Affinities (Ki) for this compound Derivatives

Derivative Receptor A (e.g., GPCR) Ki (nM) Receptor B (e.g., Ion Channel) Ki (nM) Receptor C (e.g., Nuclear Receptor) Ki (nM)
Parent Compound >10,000 >10,000 >10,000
Derivative 7 520 >10,000 8,500
Derivative 8 >10,000 250 >10,000

| Derivative 9 | 150 | 1,200 | 5,000 |

This table is for illustrative purposes and does not represent actual experimental data.

Cellular Assays for Biological Pathway Modulation In Vitro

Cellular assays are crucial for understanding how a compound affects biological pathways within a living system. These assays can measure a wide range of cellular responses, including changes in gene expression, protein phosphorylation, second messenger levels, and cell viability.

For instance, a study on a ureidoacetate derivative, which shares a similar functional group with this compound, demonstrated its ability to protect cultured cortical neurons from amyloid-β-induced oxidative stress. nih.gov This protective effect was linked to the modulation of the NF-κB, GSK-3β, and β-catenin signaling pathways. nih.gov This highlights the potential for compounds with a ureido moiety to influence key cellular signaling cascades involved in cell survival and stress responses.

Another example is the investigation of boric acid's effects on splenic lymphocytes, where it was shown to modulate the MAPK signaling pathway, thereby affecting cell proliferation, apoptosis, and immune function. nih.gov Such studies provide a blueprint for how the effects of this compound and its derivatives on cellular pathways could be investigated.

Table 4: Hypothetical Modulation of Cellular Pathways by a this compound Derivative

Cellular Pathway Biomarker Measured Effect of Derivative 10 (at 10 µM)
MAPK Pathway p-ERK Levels 2.5-fold increase
NF-κB Pathway IκBα Degradation 50% inhibition
Apoptosis Pathway Caspase-3 Activity No significant change

| Cell Cycle Progression | Cyclin D1 Levels | 1.8-fold decrease |

This table is for illustrative purposes and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how chemical structure influences biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and metabolic stability.

For compounds related to this compound, SAR studies have been instrumental in advancing drug discovery programs. For example, in a series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, SAR studies revealed that while significant structural modifications led to a loss of activity, more subtle changes resulted in compounds with similar activity and selectivity to the initial hit. nih.gov This suggests a relatively "flat" SAR for that particular scaffold.

In another example, SAR studies of fenamates as Slo2.1 channel activators identified N-phenylanthranilic acid as the minimal pharmacophore required for activity. nih.gov These studies demonstrate the power of SAR in defining the structural requirements for a desired biological effect.

A hypothetical SAR study on a series of this compound derivatives targeting a specific enzyme might yield the following data:

Table 5: Hypothetical Structure-Activity Relationship for this compound Derivatives as Enzyme Inhibitors

Derivative R1 Group R2 Group IC50 (µM)
Parent Compound H H >100
SAR-1 CH3 H 55
SAR-2 H Cl 23
SAR-3 CH3 Cl 8

| SAR-4 | OCH3 | Cl | 15 |

This table is for illustrative purposes and does not represent actual experimental data.

Bio-conjugation Strategies for Biological Probes Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. This compound, with its carboxylic acid and urea (B33335) functionalities, presents opportunities for conjugation to other molecules to create biological probes. These probes can be used to study biological processes, identify drug targets, or for diagnostic purposes.

The carboxylic acid group can be activated to form an amide bond with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule like a peptide or protein. The urea moiety could also potentially be modified, although this is generally less reactive than the carboxylic acid.

A potential bioconjugation strategy for this compound could involve coupling its carboxylic acid to an amine-functionalized fluorophore, creating a tool to visualize the cellular uptake and distribution of the parent compound.

Table 6: Potential Bioconjugation Strategies for this compound

Functional Group Conjugation Partner Linkage Potential Application
Carboxylic Acid Fluorescent Dye (e.g., FITC-amine) Amide Cellular imaging probe
Carboxylic Acid Biotin-amine Amide Affinity-based target identification
Carboxylic Acid Polyethylene Glycol (PEG)-amine Amide Improved pharmacokinetic properties

| Aromatic Ring | (via functionalization) Diazirine | Covalent photo-crosslinking | Target identification |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Analytical and Spectroscopic Characterization of 2 Carbamoylamino 2 Phenylacetic Acid

High-Resolution Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of 2-(Carbamoylamino)-2-phenylacetic acid. This combination allows for the separation of the target compound from impurities and provides precise mass measurements to confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard approach for assessing the purity of this compound. A C18 column is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the effective separation of the main compound from any potential impurities, which might include starting materials, by-products, or degradation products. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

High-Resolution Mass Spectrometry (HRMS): Coupled to HPLC, HRMS provides an exceptionally accurate mass-to-charge ratio (m/z) for the parent ion of this compound. The theoretical exact mass of this compound (C9H10N2O3) is 194.0691 g/mol . HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with high precision, typically within a few parts per million (ppm), which serves to confirm the elemental formula.

In addition to the parent ion, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecule. This fragmentation provides structural information that can be used to further confirm the identity of the compound. While specific experimental data is not publicly available, a predicted fragmentation pattern would likely involve the loss of the carbamoyl (B1232498) group (-CONH2), the carboxylic acid group (-COOH), and cleavage of the bond between the alpha-carbon and the phenyl ring.

Interactive Table 1: Hypothetical HPLC-HRMS Data for this compound

ParameterExpected Value
Molecular Formula C9H10N2O3
Theoretical Exact Mass 194.0691 g/mol
Observed m/z (Positive Ion Mode) [M+H]+ ≈ 195.0764
Observed m/z (Negative Ion Mode) [M-H]- ≈ 193.0620
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Expected Retention Time 3-5 minutes

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the molecular structure of this compound by providing detailed information about its chemical environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms in the molecule. The phenyl group would show signals in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton (-CH) adjacent to the phenyl and carboxyl groups would likely appear as a singlet or a narrowly split multiplet. The protons of the carbamoylamino group (-NH-CO-NH2) and the carboxylic acid proton (-COOH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the urea (B33335) moiety would appear at the downfield end of the spectrum (typically δ 170-180 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm), and the alpha-carbon would have a characteristic chemical shift.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad s)~175
Phenyl Ring (C₆H₅)7.2-7.5 (m)125-140
Methine (-CH)5.0-5.5 (s)~60
Amide (-NH-)6.0-7.0 (broad s)-
Amine (-NH₂)5.5-6.5 (broad s)-
Urea Carbonyl (C=O)-~160

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

N-H stretching vibrations from the amide and amine groups, usually appearing in the 3200-3400 cm⁻¹ region.

A strong C=O stretching band from the carboxylic acid around 1700-1725 cm⁻¹.

Another C=O stretching band from the urea (carbamoyl) group, typically around 1650-1680 cm⁻¹.

C-H stretching from the aromatic ring just above 3000 cm⁻¹.

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. For this compound, single crystal X-ray diffraction would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

The carboxylic acid and the carbamoylamino groups are both capable of forming strong hydrogen bonds. Therefore, it is expected that the crystal structure would feature an extensive network of hydrogen bonds, which would play a crucial role in the stability of the crystal lattice. The phenyl rings may also engage in π-π stacking interactions. While no public crystal structure data is available, a hypothetical analysis would yield a crystallographic information file (CIF) containing all the atomic coordinates and unit cell parameters.

Interactive Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95°
Volume 920 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.40 g/cm³

Development of Robust Analytical Methods for Quantitative Analysis

For the quantitative analysis of this compound in various matrices, such as in bulk drug substance or formulated products, a robust and validated analytical method is required. HPLC with UV detection is a common and reliable technique for this purpose.

The method would be validated according to ICH guidelines, assessing parameters such as:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A typical quantitative HPLC-UV method would utilize the same reversed-phase system described for purity analysis, with detection at a wavelength where the phenyl group exhibits strong absorbance, likely around 254 nm.

Future Research Directions and Academic Significance of 2 Carbamoylamino 2 Phenylacetic Acid

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The development of efficient and environmentally benign synthetic routes to 2-(Carbamoylamino)-2-phenylacetic acid and its derivatives is a primary area for future research. While classical methods for the synthesis of phenylacetic acid derivatives exist, modern chemistry demands greener alternatives. google.comresearchgate.net Future explorations could focus on minimizing hazardous reagents and solvents, reducing energy consumption, and utilizing renewable feedstocks.

Eco-friendly approaches, often termed "greener synthesis," are gaining prominence for the production of various chemical compounds. nih.gov These methods prioritize the use of non-toxic solvents, biodegradable materials, and energy-efficient processes. nih.govmdpi.com Research into enzymatic or microbial synthesis pathways could offer highly selective and sustainable routes to chiral compounds like this compound. The use of plant-based extracts or microorganisms as catalysts or reaction media represents a promising eco-friendly alternative to traditional chemical methods. nih.gov

Furthermore, advancements in catalysis could pave the way for novel synthetic strategies. For instance, modern carbonylation techniques, which utilize carbon monoxide (CO) as an inexpensive C1 source, could be adapted to create the phenylacetic acid backbone from corresponding benzyl (B1604629) derivatives under milder and more efficient conditions. researchgate.netresearchgate.net The development of robust catalysts that can operate in aqueous media or under solvent-free conditions would significantly enhance the environmental profile of the synthesis.

Table 1: Potential Eco-Friendly Synthetic Approaches

Methodology Principle Potential Advantage
Biocatalysis Use of isolated enzymes or whole-cell microorganisms to catalyze specific reaction steps. High stereoselectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate chemical reactions. Reduced reaction times, increased yields, lower energy consumption. nih.gov
Green Solvents Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. Reduced toxicity and environmental impact.

| Catalytic Carbonylation | Introduction of a carboxyl group using CO gas and a transition metal catalyst. | High atom economy, use of an abundant C1 feedstock. researchgate.net |

Potential for Discovery of Unprecedented Mechanistic Insights

The intricate structure of this compound offers a unique platform for fundamental mechanistic studies. The interplay between the carboxylic acid, the carbamoyl (B1232498) group, and the chiral α-carbon can lead to complex reaction pathways and stereochemical outcomes that are not yet fully understood.

Future research could delve into the kinetics and thermodynamics of its reactions. stanford.edu Investigating the role of intramolecular hydrogen bonding between the carbamoyl and carboxyl groups could reveal its influence on the molecule's conformation and reactivity. Such studies are crucial for controlling reaction outcomes and designing stereoselective syntheses.

The carbamoyl group itself is an area of growing interest, with compounds like carbamoyl fluorides being explored for their unique reactivity. researchgate.netthieme-connect.com Understanding how the carbamoyl moiety in this compound participates in or directs chemical transformations could provide valuable insights applicable to a broader class of molecules. For example, its ability to act as a directing group in C-H activation reactions on the phenyl ring would be a significant discovery. Computational modeling, in conjunction with experimental data, could elucidate transition states and reaction intermediates, providing a deeper understanding of the intrinsic chemical steps involved in its transformations. stanford.edu

Broadening Applications in Interdisciplinary Chemical Research

While the direct applications of this compound are not yet extensively documented, its structural motifs are found in compounds with significant biological and material properties. Phenylacetic acid itself is a known plant auxin and is used in the production of pharmaceuticals like penicillin G and diclofenac. wikipedia.orgmdpi.com This suggests that derivatives like this compound could be valuable precursors or building blocks in medicinal chemistry and agrochemistry.

The field of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties, offers another promising avenue. mdpi.com The presence of multiple hydrogen bond donors and acceptors in the molecule makes it an excellent candidate for forming cocrystals with other active pharmaceutical ingredients (APIs) to modify their physical properties. Related chiral molecules, such as 2-hydroxy-2-phenylacetic acid (mandelic acid), are known to form complex crystalline structures and are used as precursors for various drugs. mdpi.commdpi.com Research into the self-assembly and crystallization behavior of this compound could lead to the development of new materials with unique optical or physical properties.

Table 2: Potential Interdisciplinary Research Areas

Research Field Potential Application Rationale
Medicinal Chemistry Synthesis of novel bioactive compounds. The α-amino acid scaffold is a common feature in many pharmaceuticals.
Agrochemistry Development of new plant growth regulators or herbicides. The parent phenylacetic acid structure is a known plant hormone (auxin). wikipedia.org
Supramolecular Chemistry Design of functional materials, gels, and sensors. Multiple hydrogen bonding sites facilitate self-assembly into ordered structures. mdpi.com

| Polymer Science | Creation of novel biodegradable or functional polymers. | The carboxylic acid group allows for incorporation into polyester (B1180765) or polyamide chains. |

Challenges and Opportunities in the Academic Study of Carbamoyl-Substituted Compounds

The study of carbamoyl-substituted compounds is not without its challenges. The synthesis and functionalization of molecules containing the carbamoyl group can be complex, often requiring specific reagents and conditions to avoid side reactions. However, these challenges create significant opportunities for innovation in synthetic chemistry.

A major opportunity lies in the development of novel methods for the formation and transformation of the carbamoyl group. Recent progress in the chemistry of related compounds, such as carbamoyl fluorides, highlights the potential for new discoveries. researchgate.netthieme-connect.com These compounds have emerged as versatile building blocks, showcasing unique reactivity enabled by the properties of fluorine. researchgate.net Research into activating the C-N bond of the carbamoyl group in this compound could lead to new coupling strategies. For example, transition-metal-catalyzed cross-coupling reactions, which have been explored for carbamoyl fluorides, could potentially be adapted. acs.org

Furthermore, the stability of carbamoyl-containing compounds under various conditions, particularly physiological ones, is a key area of investigation, especially if these molecules are considered for biological applications. researchgate.net Overcoming the challenges associated with the synthesis and manipulation of these compounds will unlock their full potential as versatile intermediates and functional molecules.

Concluding Perspectives on the Long-Term Academic Impact of this compound Research

The long-term academic impact of research into this compound is poised to be multifaceted. As a model system, it can drive the development of novel, greener synthetic methodologies for producing complex, chiral α-amino acid derivatives. The insights gained from mechanistic studies on its reactivity could enrich our fundamental understanding of physical organic chemistry and inform the design of more sophisticated catalysts and chemical reactions.

By bridging synthetic chemistry with materials science, pharmacology, and agrochemistry, the exploration of this compound can foster interdisciplinary collaboration. Its potential as a building block for new drugs, polymers, and supramolecular assemblies ensures its relevance to applied chemical sciences. The challenges inherent in studying carbamoyl-substituted molecules will spur innovation, leading to new synthetic tools and a deeper appreciation for the chemistry of this important functional group. Ultimately, dedicated research into this compound will not only illuminate the properties of a single molecule but also contribute valuable knowledge and capabilities to the broader chemical sciences.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(Carbamoylamino)-2-phenylacetic acid?

Methodological Answer: The crystal structure can be determined using single-crystal X-ray diffraction (SC-XRD). Employ the SHELX software suite (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of direct methods (via SHELXS or SHELXD ) for phase determination.
  • Refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms and validating geometry with ORTEP-3 for visualization .

Q. How can the logD and logP values of this compound be experimentally determined?

Methodological Answer:

  • logP (octanol-water partition coefficient): Use shake-flask method with HPLC-UV analysis to quantify concentrations in both phases. Calibrate with reference compounds of known logP.
  • logD (pH-dependent distribution coefficient): Measure logP at physiologically relevant pH (e.g., 5.5 and 7.4) using buffered solutions. For example, logD at pH 7.4 = -0.50 (predicted) based on structurally similar phenylacetic acid derivatives .

Q. What spectroscopic techniques are suitable for characterizing the functional groups in this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR to confirm carbamoylamino (-NH-C(=O)-NH₂) and phenylacetic acid moieties. Use DMSO-d₆ as a solvent to observe exchangeable protons (e.g., NH groups).
  • IR Spectroscopy: Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns using ESI or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s hydrophobicity?

Methodological Answer:

  • Validation via MD Simulations: Run molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to refine logP/logD predictions. Compare with experimental shake-flask results.
  • Protonation State Analysis: Use pH-metric titration to determine ionization constants (pKa) and adjust computational models (e.g., COSMO-RS) for pH-specific partitioning behavior.
  • Cross-validate with structurally analogous compounds (e.g., 2-cyclobutyl-2-phenylacetic acid, logP = 2.59) to identify systematic errors .

Q. What strategies are effective for optimizing the synthesis of enantiomerically pure this compound?

Methodological Answer:

  • Chiral Resolution: Employ diastereomeric salt formation using resolving agents like (R)-(-)-α-methoxyphenylacetic acid (CAS 3966-32-3) .
  • Asymmetric Catalysis: Use Pd-catalyzed carbonylation (similar to aminocarbonylation in ) with chiral ligands (e.g., BINAP) to control stereochemistry.
  • Analytical Monitoring: Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH at 25–60°C).
    • Oxidative stress (3% H₂O₂).
  • Analytical Workflow:
    • Monitor degradation products via UPLC-MS/MS.
    • Quantify stability using Arrhenius kinetics to predict shelf-life.
  • Key Parameters: Note pH-dependent degradation pathways (e.g., hydrolysis of carbamoylamino group at pH < 3) .

Q. What computational tools can predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with active-site carboxyl groups).
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs (e.g., 2-phenylacetate derivatives in ).
  • Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental KD values .

Q. How can researchers address low yields in the coupling of this compound to peptide backbones?

Methodological Answer:

  • Activation Strategy: Use coupling agents like HATU or DCC with NHS esters to improve efficiency.
  • Solvent Optimization: Perform reactions in DMF or DMSO to enhance solubility.
  • Protection/Deprotection: Temporarily protect the carboxylic acid group as a tert-butyl ester (e.g., using Boc₂O) to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.